芍药苷元

描述

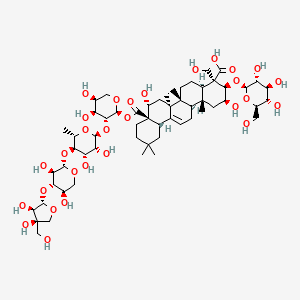

Paeoniflorgenin, commonly referred to as paeoniflorin (PF), is a bioactive compound predominantly found in the roots of Paeonia species, such as Paeonia lactiflora. It is a monoterpene glucoside that has been used in Traditional Chinese Medicine for over two millennia. PF is known for its wide range of pharmacological effects, including anti-inflammatory, immunomodulatory, neuroprotective, and hepatoprotective activities .

Synthesis Analysis

While the papers provided do not detail the chemical synthesis of paeoniflorin, its natural occurrence as a principal component of Radix Paeoniae alba suggests that it is typically extracted from plant sources rather than chemically synthesized .

Molecular Structure Analysis

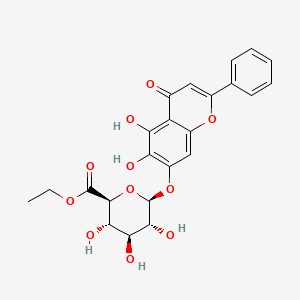

The molecular structure of paeoniflorin is not explicitly discussed in the provided papers. However, as a monoterpene glucoside, its structure includes a glycosidic bond that links a sugar moiety to the terpene structure. This structure is crucial for its bioactivity and solubility in water .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving paeoniflorin. However, its role in biological systems suggests that it may interact with various molecular pathways and receptors, such as the autophagy-lysosome pathway (ALP), beta 2-adrenergic receptor (beta 2-AR), and the LKB1/AMPK signaling pathway, which are essential for its therapeutic effects .

Physical and Chemical Properties Analysis

Paeoniflorin is described as a water-soluble compound, which is significant for its absorption and pharmacokinetics. Its solubility is a key factor in its distribution and excretion, as well as its ability to exert pharmacological effects in aqueous environments such as blood plasma and cytosol .

Case Studies and Relevant Studies

Several studies have demonstrated the therapeutic potential of paeoniflorin in various disease models. For instance, paeoniflorin protected PC12 cells from neurotoxicity induced by MPP+ and acidic conditions, suggesting a neuroprotective effect that involves the modulation of autophagy . In a rat model of adjuvant arthritis, paeoniflorin induced immune tolerance and regulated beta 2-AR signal transduction, highlighting its anti-inflammatory and immunoregulatory effects . Furthermore, paeoniflorin has shown hepatoprotective properties in models of liver diseases, such as non-alcoholic steatohepatitis (NASH) and liver inflammatory reactions, by modulating various signaling pathways, including ROCK/NF-κB and MAPK . In cardiovascular research, paeoniflorin improved cardiac remodeling in spontaneously hypertensive rats by affecting the MAPK signaling pathway . Lastly, paeoniflorin exhibited antitumor activity in pancreatic cancer cell lines by upregulating the expression of the tumor-suppressor gene HTRA3 .

科学研究应用

药代动力学和代谢

芍药苷元 (PG),芍药苷元的脱葡萄糖苷化代谢物,已对其药代动力学和代谢进行了研究。研究表明,芍药苷元水解为 PG,本身不被吸收,而 PG 可吸收并在血液中循环。这项研究强调了了解芍药苷元的代谢及其转化为芍药苷元在治疗应用中的重要性 (Hsiu et al., 2003)。

神经保护

芍药苷元在神经保护方面显示出潜力,尤其是在阿尔茨海默病和帕金森病等神经退行性疾病方面。研究表明它具有促进神经元存活和发挥抗炎和抗凋亡特性的能力,这对于管理神经退行性疾病至关重要 (Manayi et al., 2017)。

抗炎作用

研究表明芍药苷元具有显着的抗炎作用。它因其在减轻溃疡性结肠炎和关节炎等疾病中的炎症中的作用而特别受到关注。该化合物抑制 NF-κB 信号通路和细胞凋亡等途径的能力在其抗炎作用中起着至关重要的作用 (Gu et al., 2017)。

脑靶向的鼻内给药

创新研究探索了使用芍药苷元纳米晶体进行鼻内给药作为治疗帕金森病的策略。这种方法在提高化合物到达大脑的生物利用度和有效性方面显示出前景 (Wu et al., 2019)。

生物合成和分布

了解芍药苷元在芍药科等植物中的生物合成和分布对其在药理学中的开发和利用至关重要。该领域的研究可以导致增强的生产方法和在临床环境中更好地利用这种化合物 (Zhang et al., 2022)。

胆固醇代谢

芍药苷元已被研究其对胆固醇代谢的影响,特别是在高脂血症情况下。它调节胆固醇合成和代谢以及抵抗氧化应激的能力使其成为管理胆固醇相关疾病的潜在治疗剂 (Hu et al., 2017)。

免疫调节

芍药苷元对免疫系统产生影响,特别是在类风湿性关节炎等自身免疫性疾病方面。它调节免疫反应和影响免疫细胞信号通路的能力具有治疗意义 (Li et al., 2012)。

肝脏保护

研究表明,芍药苷元提供肝脏保护,并且对各种肝脏疾病有效。它在管理肝脏疾病中的多靶点方法值得注意,包括缓解胆汁淤积和减轻肝纤维化 (Ma et al., 2020)。

属性

IUPAC Name |

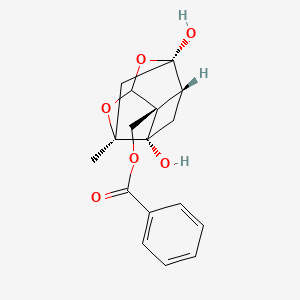

[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-14-8-16(19)11-7-17(14,20)15(11,13(22-14)23-16)9-21-12(18)10-5-3-2-4-6-10/h2-6,11,13,19-20H,7-9H2,1H3/t11-,13?,14+,15+,16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQHMWOOQLVRLG-BZEIYFPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 154925992 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)